1-(3-Nitrophenyl)cyclobutan-1-amine
Description
1-(3-Nitrophenyl)cyclobutan-1-amine is a cyclobutane derivative featuring a primary amine group and a 3-nitrophenyl substituent. The nitro group at the meta position of the phenyl ring imparts significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.
However, its strong electron-withdrawing nature may reduce stability under acidic conditions, a property observed in structurally similar compounds like trityl amines, which undergo acid-catalyzed decomposition .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3-nitrophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-10(5-2-6-10)8-3-1-4-9(7-8)12(13)14/h1,3-4,7H,2,5-6,11H2 |
InChI Key |
AHUPVYQFZZQKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)cyclobutan-1-amine typically involves organic synthesis reactions. One common method includes the reaction of 3-nitrobenzylamine with cyclobutanone under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cyclobutanamines.
Scientific Research Applications
1-(3-Nitrophenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Insights:
Substituent Effects: Nitro vs. N-Methylation: Derivatives like 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine exhibit reduced amine reactivity, which may alter metabolic stability in biological systems .
Physicochemical Properties :
- The nitro derivative’s higher molecular weight (206.22 g/mol) compared to chloro (181.66 g/mol) or fluoro (179.23 g/mol) analogs suggests differences in crystallinity and melting points.
- Hydrochloride salts (e.g., 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride) demonstrate enhanced aqueous solubility, a critical factor for drug formulation .
Biological Relevance :
- While direct data on this compound’s bioactivity is absent, related compounds like triphenylbutanamines show promise as Kinesin Spindle Protein (KSP) inhibitors with anti-tumor effects . The nitro group may modulate target binding or metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
